

# Spectroscopic Data of (+)-1,2-Diphenylethylenediamine: A Technical Guide

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## Compound of Interest

Compound Name: (+)-1,2-Diphenylethylenediamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(+)-1,2-Diphenylethylenediamine**, a crucial chiral building block in asymmetric synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

While obtaining a complete set of authenticated spectra for the specific (+)-(1R,2R) enantiomer proved challenging, this guide utilizes data from its closely related stereoisomer, meso-1,2-diphenylethylenediamine. The fundamental spectroscopic characteristics are largely comparable, offering valuable insights for researchers working with this class of compounds.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.20	m	10H	Aromatic protons (Ar-H)
4.25	s	2H	Methine protons (CH)
1.75	s (broad)	4H	Amine protons (NH <sub>2</sub> )

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
142.5	Quaternary aromatic carbon (Ar-C)
128.4	Aromatic carbon (Ar-CH)
127.5	Aromatic carbon (Ar-CH)
127.3	Aromatic carbon (Ar-CH)
65.8	Methine carbon (CH)

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

**Table 3: IR Spectroscopic Data (ATR)**

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
3370	Medium, Broad	N-H stretch (amine)
3060	Medium	C-H stretch (aromatic)
3025	Medium	C-H stretch (aromatic)
2850	Weak	C-H stretch (aliphatic)
1600	Strong	C=C stretch (aromatic ring)
1495	Strong	C=C stretch (aromatic ring)
1450	Medium	C-H bend (aliphatic)
750	Strong	C-H out-of-plane bend (aromatic)
700	Strong	C-H out-of-plane bend (aromatic)

**Table 4: Mass Spectrometry Data (GC-MS)**

m/z	Relative Intensity (%)	Assignment
212	5	[M] <sup>+</sup> (Molecular Ion)
106	100	[C <sub>6</sub> H <sub>5</sub> CHNH <sub>2</sub> ] <sup>+</sup> (Base Peak)
79	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> + H <sub>2</sub>
77	25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) equipped with a 5 mm broadband probe.

- Sample Preparation: Approximately 10-20 mg of **(+)-1,2-Diphenylethylenediamine** was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence (zg30).
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Acquisition Time: 4.0 s
  - Spectral Width: 16 ppm
  - Temperature: 298 K
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Acquisition Time: 1.5 s
  - Spectral Width: 240 ppm
  - Temperature: 298 K
- Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the internal TMS standard (0.00 ppm for  $^1\text{H}$ ) or the residual solvent peak (77.16 ppm for  $^{13}\text{C}$  in  $\text{CDCl}_3$ ).

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., Pike MIRacle ATR or equivalent) with a diamond or zinc selenide crystal.
- Sample Preparation: A small amount of the solid **(+)-1,2-Diphenylethylenediamine** was placed directly onto the ATR crystal. Firm and even pressure was applied using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal was recorded.
  - The sample spectrum was then recorded.
  - Spectral Range: 4000 - 650  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 32
- Data Processing: The sample spectrum was automatically ratioed against the background spectrum by the instrument's software to generate the final absorbance or transmittance spectrum.

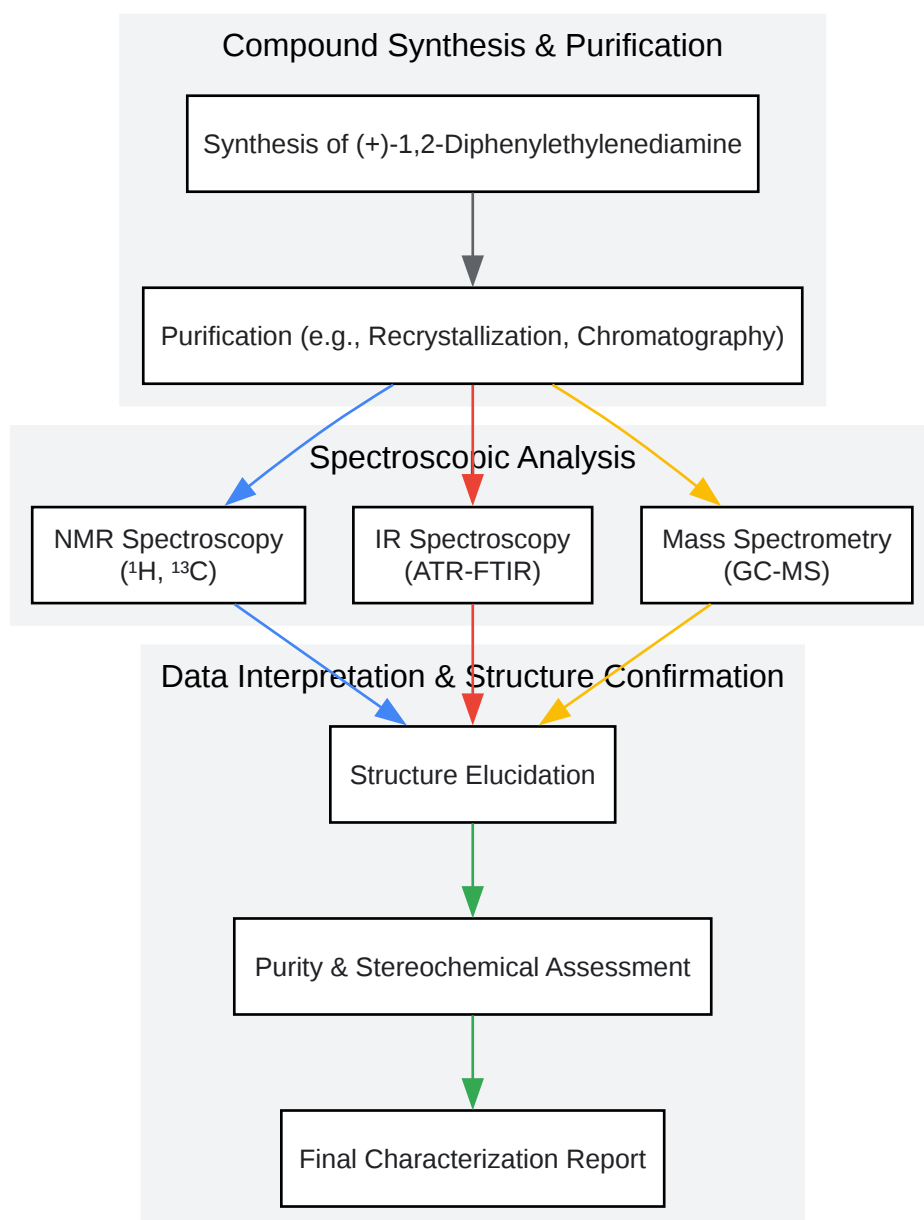
## Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD or equivalent).
- Sample Preparation: A dilute solution of **(+)-1,2-Diphenylethylenediamine** was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
  - Injector Temperature: 250  $^{\circ}\text{C}$

- Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25  $\mu$ m
- Carrier Gas: Helium, constant flow rate of 1 mL/min
- Oven Program: Initial temperature of 100 °C, held for 1 min, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI)
  - Ionization Energy: 70 eV
  - Source Temperature: 230 °C
  - Quadrupole Temperature: 150 °C
  - Mass Range: m/z 40 - 400
- Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern was interpreted to confirm the structure of the compound.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chiral organic compound like **(+)-1,2-Diphenylethylenediamine**.



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### Spectroscopic Characterization Workflow

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